molecular formula C10H8F3NO2S B2555698 (4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1014082-33-7

(4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2555698
CAS RN: 1014082-33-7
M. Wt: 263.23
InChI Key: OWSQVKZOOHZWPY-AADKRJSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid, also known as TFC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TFC belongs to the class of thiazolidine-4-carboxylic acids and has been studied for its ability to inhibit enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been noted for its contribution to the synthesis of various heterocyclic compounds, such as 1-benzofurans, indoles, and 1-benzothiophenes, through its involvement in chemical transformations of related thiazolidine derivatives. These processes underscore the compound's synthetic utility in generating pharmacologically significant structures (Petrov & Androsov, 2013).

Biological Potential and Medicinal Chemistry

The thiazolidine nucleus, to which the (4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid belongs, is highlighted for its significant pharmacological importance. Derivatives of this nucleus, such as glitazones and rhodanines, have been found in commercial pharmaceuticals, indicating their promising future in medicinal chemistry. Studies have demonstrated potential activities against various diseases, marking these derivatives as critical to ongoing pharmaceutical development (Santos, Jones Junior, & Silva, 2018).

Understanding Biocatalyst Inhibition by Carboxylic Acids

The review on biocatalyst inhibition by carboxylic acids, to which the compound is related, provides insights into the impact of such acids on microbial cells. These findings can inform the engineering of robust microbial strains for industrial applications, showcasing the broader relevance of understanding the properties and effects of carboxylic acid derivatives (Jarboe, Royce, & Liu, 2013).

Antioxidant and Anti-inflammatory Agents

The study on novel benzofused thiazole derivatives, related to the compound's chemical class, indicates the potential for developing new antioxidant and anti-inflammatory agents. This suggests the utility of this compound and its derivatives in designing therapeutic agents with these activities (Raut et al., 2020).

QSAR Studies on Anticancer Activity

QSAR studies on 4-thiazolidinones, including the compound of interest, have contributed to identifying relationships between structure and anticancer activity. These studies offer a template for designing new potent anticancer agents, highlighting the compound's relevance in drug discovery and development (Devinyak, Zimenkovsky, & Lesyk, 2013).

properties

IUPAC Name

(4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2S/c11-5-2-1-4(7(12)8(5)13)9-14-6(3-17-9)10(15)16/h1-2,6,9,14H,3H2,(H,15,16)/t6-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSQVKZOOHZWPY-AADKRJSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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